molecular formula C12H13N3O3 B2429335 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid CAS No. 2375271-28-4

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B2429335
CAS No.: 2375271-28-4
M. Wt: 247.254
InChI Key: IONCYUDYFKYGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid typically involves the reaction of 2-aminobenzoic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted benzoxazole derivatives .

Scientific Research Applications

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid is unique due to its specific combination of a benzoxazole ring with a piperazine moiety and a carboxylic acid group. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)8-2-1-3-9-10(8)18-12(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONCYUDYFKYGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC(=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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